molecular formula C2H6ClN5 B571207 5-Tetrazolemethanamine Hydrochloride CAS No. 118764-13-9

5-Tetrazolemethanamine Hydrochloride

Cat. No.: B571207
CAS No.: 118764-13-9
M. Wt: 135.555
InChI Key: AQMHBDAJXUUMQA-UHFFFAOYSA-N
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Description

5-Tetrazolemethanamine Hydrochloride: is a chemical compound with the molecular formula C2H6ClN5 . It is a derivative of tetrazole, a five-membered heterocyclic compound containing four nitrogen atoms and one carbon atom. This compound is known for its high nitrogen content and stability, making it useful in various scientific and industrial applications .

Scientific Research Applications

Chemistry: 5-Tetrazolemethanamine Hydrochloride is used as a building block in the synthesis of more complex organic molecules. Its high nitrogen content and stability make it valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound serves as a bioisostere for carboxylic acids, offering advantages such as increased lipophilicity and metabolic resistance. It is used in the design of drugs with improved pharmacokinetic properties .

Industry: The compound is utilized in the production of explosives and propellants due to its high nitrogen content and stability. It is also used in the development of new materials for various industrial applications .

Safety and Hazards

The safety data sheet for 5-Tetrazolemethanamine Hydrochloride indicates that it is harmful if swallowed or inhaled, and it may cause skin and eye irritation . It is advised to handle this compound with appropriate protective equipment and in a well-ventilated area .

Future Directions

While specific future directions for 5-Tetrazolemethanamine Hydrochloride are not mentioned, tetrazole compounds are being studied for various potential applications in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tetrazolemethanamine Hydrochloride typically involves the reaction of an appropriate precursor with hydrazine and other reagents. One common method includes the diazotization of amidrazones, which are prepared from imidates and hydrazine. The imidoyl azide formed in this process undergoes cycloaddition to yield the 5-substituted tetrazole .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis, heterogeneous catalysts, and nanoparticles as catalysts to enhance the efficiency and yield of the reaction. These methods are designed to be more eco-friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 5-Tetrazolemethanamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different tetrazole derivatives, while substitution reactions can produce a wide range of substituted tetrazoles .

Mechanism of Action

The mechanism of action of 5-Tetrazolemethanamine Hydrochloride involves its ability to mimic the function of carboxylic acids. This is due to its similar acidity but with added benefits of higher lipophilicity and resistance to metabolism. It interacts with molecular targets and pathways in a manner similar to carboxylic acids, making it useful in drug design and other applications.

Comparison with Similar Compounds

  • 1H-Tetrazole
  • 2H-Tetrazolium
  • 5H-Tetrazole

Comparison: 5-Tetrazolemethanamine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other tetrazole derivatives, it offers higher stability and better pharmacokinetic properties, making it more suitable for certain applications in medicinal chemistry and industry .

Properties

IUPAC Name

2H-tetrazol-5-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5.ClH/c3-1-2-4-6-7-5-2;/h1,3H2,(H,4,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMHBDAJXUUMQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNN=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656400
Record name 1-(2H-Tetrazol-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118764-13-9
Record name 1-(2H-Tetrazol-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,3,4-tetrazol-5-ylmethanamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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